miuraenamide A

Catalog No.
S651862
CAS No.
905982-74-3
M.F
C34H42BrN3O7
M. Wt
684.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
miuraenamide A

CAS Number

905982-74-3

Product Name

miuraenamide A

IUPAC Name

(3E,15E)-6-[(3-bromo-4-hydroxyphenyl)methyl]-3-[methoxy(phenyl)methylidene]-7,9,16,19-tetramethyl-1-oxa-4,7,10-triazacyclononadec-15-ene-2,5,8,11-tetrone

Molecular Formula

C34H42BrN3O7

Molecular Weight

684.6 g/mol

InChI

InChI=1S/C34H42BrN3O7/c1-21-11-9-10-14-29(40)36-23(3)33(42)38(4)27(20-24-17-18-28(39)26(35)19-24)32(41)37-30(34(43)45-22(2)16-15-21)31(44-5)25-12-7-6-8-13-25/h6-8,11-13,17-19,22-23,27,39H,9-10,14-16,20H2,1-5H3,(H,36,40)(H,37,41)/b21-11+,31-30+

InChI Key

LOOHMHDNJMUEAT-SFHJFPFYSA-N

SMILES

CC1CCC(=CCCCC(=O)NC(C(=O)N(C(C(=O)NC(=C(C2=CC=CC=C2)OC)C(=O)O1)CC3=CC(=C(C=C3)O)Br)C)C)C

Synonyms

miuraenamide A

Canonical SMILES

CC1CCC(=CCCCC(=O)NC(C(=O)N(C(C(=O)NC(=C(C2=CC=CC=C2)OC)C(=O)O1)CC3=CC(=C(C=C3)O)Br)C)C)C

Isomeric SMILES

CC1CC/C(=C/CCCC(=O)NC(C(=O)N(C(C(=O)N/C(=C(\C2=CC=CC=C2)/OC)/C(=O)O1)CC3=CC(=C(C=C3)O)Br)C)C)/C

The exact mass of the compound miuraenamide A is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 744763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Miuraenamide A (CAS 905982-74-3) is a marine-derived cyclodepsipeptide and a highly potent, cell-permeable actin filament stabilizer [1]. Originally isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis, it is structurally characterized by a brominated tyrosine residue and a macrocyclic core essential for its biological activity [2]. In procurement and material selection, Miuraenamide A is prioritized for its ability to rapidly induce actin nucleation, accelerate polymerization, and stabilize F-actin networks in both cell-free and in vitro cellular assays[1]. Unlike broad-spectrum cytotoxic agents, it offers a highly specific interaction profile with the actin cytoskeleton, making it a critical biochemical tool for interrogating mechanosensitive signaling, endothelial cell dynamics, and actin-binding protein (ABP) regulation [1].

Procuring generic actin stabilizers, such as jasplakinolide or phalloidin, as substitutes for Miuraenamide A fundamentally compromises assay specificity when investigating actin-binding proteins [1]. While jasplakinolide and Miuraenamide A both stabilize F-actin and share similar morphological effects on the cytoskeleton, they are not functionally interchangeable [1]. Jasplakinolide binds F-actin without displacing the severing protein cofilin, whereas Miuraenamide A actively and selectively competes with cofilin for its binding site [1]. Furthermore, in functional cellular models such as human umbilical vein endothelial cells (HUVECs), jasplakinolide has been shown to paradoxically increase cell migration, whereas Miuraenamide A potently inhibits it [1]. Substituting Miuraenamide A with these alternatives will therefore yield conflicting data in cofilin-dependent signaling assays and endothelial migration studies.

Selective Inhibition of Cofilin Binding

In comparative co-sedimentation assays, Miuraenamide A selectively inhibits the binding of the actin-depolymerizing factor cofilin to F-actin, whereas the prototypic stabilizer jasplakinolide does not [1]. Neither compound affects the binding of gelsolin or the Arp2/3 complex [1].

Evidence DimensionCofilin binding to F-actin
Target Compound DataMiuraenamide A (selectively inhibits cofilin binding at 1:10 molar ratio)
Comparator Or BaselineJasplakinolide (shows no inhibition of cofilin binding)
Quantified DifferenceComplete selective inhibition vs. no inhibition
ConditionsIn vitro F-actin co-sedimentation assay with cofilin, gelsolin, and Arp2/3

Enables researchers to specifically decouple cofilin-mediated actin severing from general filament stabilization, a distinction impossible with jasplakinolide.

Divergent Effects on Endothelial Cell Migration

Despite both being actin stabilizers, Miuraenamide A and jasplakinolide exert opposing effects on endothelial cell migration. In 2D and 3D chemotaxis assays using HUVECs, Miuraenamide A significantly inhibits cell migration, whereas jasplakinolide has been documented to paradoxically increase migration rates [1]. Miuraenamide A achieves this while inhibiting proliferation with an IC50 of approximately 9 nM [1].

Evidence DimensionHUVEC migration rate
Target Compound DataMiuraenamide A (potently inhibits migration)
Comparator Or BaselineJasplakinolide (increases migration)
Quantified DifferenceOpposing functional outcomes on cell motility
Conditions2D and 3D chemotaxis assays in human umbilical vein endothelial cells (HUVECs)

Critical for selecting the correct stabilizer in angiogenesis and metastasis models, where jasplakinolide would introduce pro-migratory artifacts.

Competitive Displacement of Phalloidin Fluorophores

Miuraenamide A competes directly with phalloidin for binding to actin filaments. In Total Internal Reflection Fluorescence (TIRF) microscopy assays, the addition of Miuraenamide A displaces rhodamine-labeled phalloidin from Atto488-labeled F-actin in a concentration-dependent manner[1]. This indicates an overlapping binding site on the actin polymer [1].

Evidence DimensionF-actin binding site occupancy
Target Compound DataMiuraenamide A (displaces phalloidin)
Comparator Or BaselinePhalloidin (baseline F-actin stain)
Quantified DifferenceConcentration-dependent reduction in phalloidin fluorescence intensity
ConditionsTIRF microscopy with 16.5 nM rhodamine-phalloidin and Atto488-F-actin

Dictates assay design by warning buyers that standard phalloidin-based fluorescent staining protocols must be adjusted or avoided when co-administering Miuraenamide A.

Macrocyclic Core Requirement for Biological Activity

The intact macrocyclic structure of Miuraenamide A is strictly required for its biological activity. Structure-activity relationship studies demonstrate that while halogen substitutions (e.g., iodine in Miuraenamide B) retain activity, ring-opened derivatives completely lose their efficacy, even when the β-methoxyacrylate moiety remains intact[1].

Evidence DimensionBiological efficacy (anti-Phytophthora / actin stabilization)
Target Compound DataMiuraenamide A (intact macrocycle, highly active)
Comparator Or BaselineRing-opened miuraenamide derivatives (completely inactive)
Quantified DifferenceTotal loss of activity upon macrocycle cleavage
ConditionsStructure-activity relationship (SAR) biological screening

Highlights the necessity of procuring highly pure, structurally intact cyclic Miuraenamide A, as degraded or improperly synthesized linear analogs are functionally useless.

Cofilin-Specific Mechanosensitive Signaling Assays

Because Miuraenamide A selectively inhibits cofilin binding without disrupting gelsolin or Arp2/3 interactions, it is the optimal reagent for isolating cofilin-dependent pathways in mechanotransduction. It allows researchers to stabilize actin while specifically mapping how cofilin severing impacts downstream transcriptional regulation[1].

Endothelial Migration and Anti-Angiogenesis Modeling

Unlike jasplakinolide, which can artificially stimulate migration, Miuraenamide A accurately inhibits HUVEC migration and proliferation (IC50 ~9 nM). This makes it the preferred actin stabilizer for procuring reliable data in 2D/3D chemotaxis assays evaluating anti-angiogenic or anti-metastatic mechanisms [1].

High-Resolution Actin Polymerization Kinetics (TIRF/Pyrene Assays)

Miuraenamide A rapidly accelerates actin nucleation and increases the elongation rate of individual filaments. It is highly suited for cell-free pyrene assays and TIRF microscopy where precise, rapid induction of actin polymerization is required to study filament assembly dynamics, provided researchers account for its competitive displacement of phalloidin [1].

XLogP3

5.1

Other CAS

905982-74-3

Dates

Last modified: 07-20-2023

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